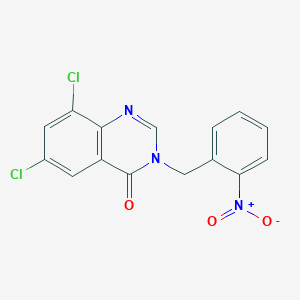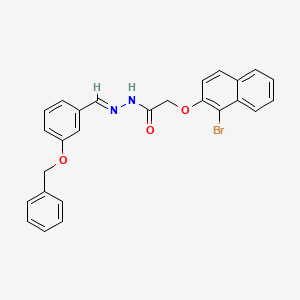
3-(3,4-Dimethoxybenzylidene)dihydrofuran-2(3h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-Dimethoxybenzylidene)dihydrofuran-2(3H)-one is an organic compound characterized by a furan ring fused with a benzylidene group substituted with two methoxy groups at the 3 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxybenzylidene)dihydrofuran-2(3H)-one typically involves the condensation of 3,4-dimethoxybenzaldehyde with dihydrofuran-2(3H)-one. This reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction conditions usually require refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the synthesis may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents is carefully controlled to ensure the purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired compound.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction of the benzylidene group can yield the corresponding dihydrofuran derivative.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used for nucleophilic substitution.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of dihydrofuran derivatives.
Substitution: Formation of various substituted furan derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, 3-(3,4-Dimethoxybenzylidene)dihydrofuran-2(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biological systems.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurodegenerative disorders.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its chemical properties make it suitable for enhancing the performance of these materials.
作用機序
The mechanism of action of 3-(3,4-Dimethoxybenzylidene)dihydrofuran-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the benzylidene moiety play crucial roles in binding to these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved.
類似化合物との比較
Similar Compounds
3,4-Dimethoxybenzaldehyde: A precursor in the synthesis of 3-(3,4-Dimethoxybenzylidene)dihydrofuran-2(3H)-one.
Dihydrofuran-2(3H)-one: Another precursor used in the synthesis.
3,4-Dimethoxybenzylidene derivatives: Compounds with similar structures but different substituents.
Uniqueness
This compound is unique due to its specific combination of a furan ring and a benzylidene group with methoxy substitutions. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C13H14O4 |
|---|---|
分子量 |
234.25 g/mol |
IUPAC名 |
(3Z)-3-[(3,4-dimethoxyphenyl)methylidene]oxolan-2-one |
InChI |
InChI=1S/C13H14O4/c1-15-11-4-3-9(8-12(11)16-2)7-10-5-6-17-13(10)14/h3-4,7-8H,5-6H2,1-2H3/b10-7- |
InChIキー |
ZRJQYVDRCJESNN-YFHOEESVSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)/C=C\2/CCOC2=O)OC |
正規SMILES |
COC1=C(C=C(C=C1)C=C2CCOC2=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-bromo-2-[(E)-[(4-bromobenzoyl)hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12012794.png)


![N-(2,5-Dimethylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide](/img/structure/B12012821.png)
![2-methylpropyl 2-{3-[(4-butoxyphenyl)carbonyl]-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12012825.png)

![(2Z)-2-(1,3-Benzothiazol-2-YL)-3-[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenenitrile](/img/structure/B12012834.png)
![2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B12012836.png)
![3-(1H-benzotriazol-1-yl)-N'-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B12012839.png)
![[3-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12012844.png)

![N-(2-chlorophenyl)-2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12012870.png)


